1,1-Dimethyl-3-phenylpropyl isobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-4-phenylbutan-2-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-12(2)14(16)17-15(3,4)11-10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEXWNUHYPYHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064915 | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-3-phenylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Peculiar fruity-juicy, tea-like and herbaceous, richly sweet aroma | |
| Record name | 2-Methyl-4-phenyl-2-butyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1449/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
250.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-4-phenyl-2-butyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Methyl-4-phenyl-2-butyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1449/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.949-0.959 | |
| Record name | 2-Methyl-4-phenyl-2-butyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1449/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10031-71-7 | |
| Record name | 1,1-Dimethyl-3-phenylpropyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethyl-3-phenylpropyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-3-phenylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-3-phenylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-3-phenylpropyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,1-DIMETHYL-3-PHENYLPROPYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0GW9X884I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-4-phenyl-2-butyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Chemical Transformation Pathways of 1,1 Dimethyl 3 Phenylpropyl Isobutyrate
Established Synthetic Routes for 1,1-Dimethyl-3-phenylpropyl Isobutyrate Elucidation
The synthesis of this compound is predominantly achieved through the Fischer-Speier esterification, a cornerstone of organic chemistry. This method involves the acid-catalyzed reaction between the tertiary alcohol, 1,1-dimethyl-3-phenylpropanol, and isobutyric acid.
Esterification Reactions: Catalytic Systems and Reaction Kinetics for this compound Synthesis
The Fischer esterification is an equilibrium-driven process, and the choice of catalyst is paramount to achieving favorable reaction rates and yields. organic-chemistry.org The reaction is typically catalyzed by strong Brønsted or Lewis acids.
Catalytic Systems:
Homogeneous Catalysts: Strong mineral acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed as they are effective and inexpensive. These catalysts operate in the same phase as the reactants, ensuring excellent contact and high reaction rates. chembam.com However, their use necessitates a neutralization step during workup and can lead to challenges in separation and potential corrosion issues. nih.gov
Heterogeneous Catalysts: To circumvent the issues associated with homogeneous catalysts, solid acid catalysts have been explored. These catalysts, being in a different phase from the reactants, are easily separable and reusable. chembam.com For the esterification of tertiary alcohols, which can be prone to dehydration, macroporous sulfonic acid cation exchange resins like Amberlyst-15 have shown considerable promise. google.comnih.gov Zeolites, with their shape-selective properties and tunable acidity, also represent a viable option for this class of reactions. mdpi.comresearchgate.net
Reaction Kinetics:
The esterification of a sterically hindered tertiary alcohol like 1,1-dimethyl-3-phenylpropanol generally follows second-order kinetics. mdpi.com The reaction rate is dependent on the concentrations of the alcohol, the carboxylic acid, and the catalyst. The mechanism, as illustrated in the Fischer esterification, involves the protonation of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol. masterorganicchemistry.com
A simplified kinetic model can be expressed as:
Rate = k[Alcohol][Carboxylic Acid]
Kinetic studies on analogous systems, such as the esterification of other alcohols with carboxylic acids, have shown that the reaction rate constants are significantly influenced by temperature. rdd.edu.iq The activation energy for such reactions typically falls within the range of 30–80 kJ/mol, indicating a moderate temperature dependence. mdpi.com
Below is an illustrative data table based on a kinetic study of a similar esterification reaction, highlighting the effect of temperature on the reaction rate constant.
| Temperature (°C) | Rate Constant (k) (L/mol·min) |
| 50 | 0.0812 |
| 60 | 0.1050 |
| 70 | 0.1325 |
This interactive table is based on generalized data for esterification reactions and serves for illustrative purposes.
Precursor Chemistry and Stoichiometric Optimization in this compound Production
The primary precursors for the synthesis of this compound are 1,1-dimethyl-3-phenylpropanol and isobutyric acid. The stoichiometry of these reactants plays a crucial role in maximizing the yield of the desired ester.
Being an equilibrium-limited reaction, employing a stoichiometric excess of one of the reactants can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle. masterorganicchemistry.com In practice, it is often more economical to use an excess of the less expensive reactant. For the synthesis of this particular ester, using an excess of isobutyric acid is a common strategy. Studies on other Fischer esterification reactions have demonstrated that increasing the molar ratio of one reactant can significantly enhance the conversion of the other. patsnap.com For instance, in the esterification of tertiary butyl alcohol with acetic acid, increasing the acid-to-alcohol mole ratio from 10:1 to 25:1 leads to a notable increase in alcohol conversion. google.com
An illustrative table demonstrating the effect of reactant molar ratio on conversion is presented below, based on data from a comparable tertiary alcohol esterification.
| Mole Ratio (Acid:Alcohol) | Alcohol Conversion (%) |
| 5:1 | 35 |
| 10:1 | 42 |
| 15:1 | 48 |
| 20:1 | 53 |
| 25:1 | 57 |
This interactive table is based on data from analogous tertiary alcohol esterifications and is for illustrative purposes.
Parametric Control and Yield Enhancement Strategies in this compound Synthesis (e.g., Temperature, Water Removal)
Beyond stoichiometry, the precise control of reaction parameters is critical for enhancing the yield of this compound.
Temperature:
The reaction temperature has a dual effect on the esterification process. An increase in temperature generally leads to a higher reaction rate. rdd.edu.iq However, for tertiary alcohols, elevated temperatures can also promote the competing dehydration reaction, leading to the formation of undesired olefin byproducts. google.com Therefore, an optimal temperature range must be maintained to balance reaction kinetics and selectivity. For the synthesis of this compound, reflux temperatures between 110-130°C are often utilized.
Water Removal:
Water is a byproduct of the esterification reaction, and its presence can drive the reverse reaction (hydrolysis), thereby limiting the ester yield. masterorganicchemistry.com Continuous removal of water as it is formed is a highly effective strategy to shift the equilibrium towards the product. organic-chemistry.org This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus, where a water-immiscible solvent (e.g., toluene (B28343) or hexane) is used to form a low-boiling azeotrope with water. researchgate.net
Novel Approaches and Process Intensification in this compound Manufacturing
In recent years, there has been a significant drive towards developing more efficient, sustainable, and cost-effective methods for chemical synthesis. Process intensification, which aims to achieve dramatic improvements in manufacturing and processing by developing smaller, cleaner, and more energy-efficient technologies, is at the forefront of this movement. nih.gov
Continuous Flow Synthesis Techniques for this compound
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up. riken.jp For the synthesis of this compound, a continuous flow setup would typically involve pumping the reactants through a packed-bed reactor containing a solid acid catalyst. rsc.org
This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of a heterogeneous catalyst in a packed-bed configuration simplifies product purification, as the catalyst is retained within the reactor. riken.jp While specific studies on the continuous flow synthesis of this compound are not widely reported, the successful application of this technology to the synthesis of other esters demonstrates its significant potential. rsc.org
Development of Heterogeneous and Homogeneous Catalysts for this compound
The development of novel and more efficient catalysts is a continuous endeavor in the field of ester synthesis.
Homogeneous Catalysis:
While traditional mineral acids are effective, research into more sophisticated homogeneous catalysts continues. The primary goals are to increase activity under milder conditions and to improve selectivity, particularly in cases where side reactions like dehydration are a concern. rsc.org However, the inherent challenges of separation and recycling remain a significant drawback for industrial applications. nih.gov
Heterogeneous Catalysis:
The field of heterogeneous catalysis offers a fertile ground for innovation in the synthesis of this compound. The advantages of easy separation and reusability make solid acid catalysts particularly attractive for industrial processes. chembam.com
Ion-Exchange Resins: As previously mentioned, macroporous resins like Amberlyst-15 are well-suited for the esterification of tertiary alcohols. google.com Their robust nature and high density of acid sites make them effective catalysts.
Zeolites: These crystalline aluminosilicates offer shape selectivity and can be tailored to have specific pore sizes and acidities. This can be advantageous in minimizing side reactions by controlling the access of reactants to the active sites. mdpi.com
Sulfated Zirconia and Other Metal Oxides: These materials are known for their strong acidity and have been successfully employed in various esterification reactions. rsc.org
A comparative overview of homogeneous and heterogeneous catalysts is provided in the table below:
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | High activity, Mild reaction conditions | Difficult to separate, Corrosive, Not reusable |
| Heterogeneous | Easy to separate, Reusable, Less corrosive | Lower activity (potentially), Mass transfer limitations |
This interactive table provides a general comparison of catalyst types.
Stereochemical and Regiochemical Control in this compound Synthesis
The synthesis of this compound, a compound valued in the fragrance and flavor industries, presents distinct considerations regarding stereochemical and regiochemical control. The molecular structure of the target compound inherently dictates the relevance and application of these synthetic control strategies.
Stereochemical Control:
This compound is an achiral molecule. The carbon atom to which the isobutyrate group is attached is a tertiary carbon, bonded to two methyl groups, a phenylethyl group, and the oxygen of the ester group. As there are two identical methyl groups on this carbon, it does not constitute a stereocenter. Consequently, the synthesis of this compound does not involve the creation of stereoisomers, and therefore, stereochemical control is not a required consideration in its preparation.
Regiochemical Control:
Regiochemical control is a critical aspect of the synthesis of this compound. The synthesis primarily involves two key stages: the formation of the precursor alcohol, 1,1-dimethyl-3-phenylpropanol, followed by its esterification.
The synthesis of the tertiary alcohol, 1,1-dimethyl-3-phenylpropanol, can be achieved through a Grignard reaction. In this process, a Grignard reagent, such as methylmagnesium bromide, is reacted with a suitable ketone or ester. For instance, the reaction of methylmagnesium bromide with an ester of 3-phenylpropanoic acid would yield the desired tertiary alcohol. The regioselectivity of the Grignard reaction is high, ensuring the formation of the 1,1-dimethyl-3-phenylpropanol structure.
The subsequent and final step is the esterification of 1,1-dimethyl-3-phenylpropanol with isobutyric acid or its derivative. This reaction must be controlled to ensure that the isobutyrate group selectively attaches to the hydroxyl group of the alcohol, forming the desired ester linkage. The common method for this transformation is Fischer esterification, where the alcohol and carboxylic acid react in the presence of an acid catalyst.
Due to the tertiary nature of the alcohol, the reaction mechanism for esterification can differ from that of primary or secondary alcohols. The formation of a stable tertiary carbocation intermediate is possible. The reaction is typically conducted under conditions that favor ester formation and minimize side reactions, such as dehydration of the tertiary alcohol to form an alkene.
Several methods have been developed for the selective esterification of tertiary alcohols. One such approach involves the use of an acid anhydride (B1165640) with a reusable solid catalyst, which can achieve high conversion and selectivity for the tertiary ester. This method can proceed with high selectivity (above 95%) and conversion (up to 100%) while minimizing the formation of dehydration byproducts. google.com
The table below summarizes typical conditions and findings related to the regioselective esterification of tertiary alcohols, which are applicable to the synthesis of this compound.
| Parameter | Condition/Observation | Significance for Regioselectivity |
| Reactants | 1,1-Dimethyl-3-phenylpropanol and Isobutyric Acid/Isobutyryl Anhydride | Ensures the correct components for the target ester. |
| Catalyst | Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), Solid reusable catalysts (e.g., halides of indium, gallium, zinc, and iron) google.com | Promotes the esterification reaction at the hydroxyl group. Solid catalysts can enhance selectivity and simplify purification. |
| Temperature | Elevated temperatures | Increases the reaction rate but must be controlled to prevent dehydration of the tertiary alcohol. |
| Byproduct Removal | Removal of water (in Fischer esterification) | Drives the reaction equilibrium towards the formation of the ester product. |
| Selectivity | High selectivity for the tertiary ester can be achieved. google.com | Demonstrates effective regiochemical control, leading to the desired product in high purity. |
Mechanistic Investigations of 1,1 Dimethyl 3 Phenylpropyl Isobutyrate Chemical Reactivity
Oxidative Transformations of 1,1-Dimethyl-3-phenylpropyl Isobutyrate
The oxidation of this compound can be directed at different positions within the molecule, primarily at the benzylic carbon of the phenylpropyl group, which is susceptible to oxidation. The tertiary carbon of the ester's alcohol moiety is generally resistant to oxidation under standard conditions.
Oxidizing Agents and Reaction Condition Modulators for this compound
Various oxidizing agents can be employed to transform this compound. The choice of reagent and reaction conditions determines the extent of oxidation and the nature of the resulting products.
Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of oxidizing the benzylic position of the phenylpropyl chain. masterorganicchemistry.com The reaction is typically carried out in an aqueous solution, and the conditions can be modulated from neutral to alkaline or acidic. Under vigorous conditions, such as heating with a concentrated solution of KMnO4, the entire alkyl side chain attached to the phenyl ring can be cleaved, leading to the formation of benzoic acid. masterorganicchemistry.com
The reactivity of the benzylic position is contingent on the presence of at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com In the case of this compound, the carbon atom adjacent to the phenyl group is a secondary carbon, making it a viable site for oxidation.
Reaction condition modulators, such as phase transfer catalysts, may be employed when dealing with substrates that have limited solubility in the aqueous medium where the oxidizing agent is dissolved. These catalysts facilitate the transport of the oxidant to the organic phase where the ester is present. The temperature and pH of the reaction mixture are critical parameters; higher temperatures and extreme pH values generally lead to more extensive oxidation.
Table 1: Oxidizing Agents and Typical Reaction Conditions for Benzylic Oxidation
| Oxidizing Agent | Typical Conditions | Expected Transformation |
| Potassium Permanganate (KMnO4) | Aqueous, heat | Oxidation of the benzylic carbon |
| Chromic Acid (H2CrO4) | Generated in situ from dichromate salts and acid | Oxidation of the benzylic carbon |
| Manganese Dioxide (MnO2) | Selective for benzylic alcohols | Would require prior hydrolysis of the ester |
Structural Elucidation of Carboxylic Acid and Ketone Products from this compound Oxidation
The oxidation of this compound at the benzylic position can yield different products depending on the reaction's severity. Milder oxidation could potentially lead to the formation of a ketone at the benzylic carbon, while more forceful oxidation would cleave the carbon-carbon bond, resulting in a carboxylic acid.
Under strong oxidizing conditions with an agent like hot, concentrated potassium permanganate, the phenylpropyl side chain is expected to be cleaved at the benzylic position, yielding benzoic acid as the primary aromatic product. The remainder of the molecule would be further oxidized to smaller aliphatic acids and carbon dioxide.
If the oxidation could be controlled to be less aggressive, it might be possible to form a ketone at the benzylic position, which would be 1,1-dimethyl-3-oxo-3-phenylpropyl isobutyrate .
The structural elucidation of these potential products would rely on standard spectroscopic techniques. For benzoic acid, this would involve comparing its melting point and spectral data (IR, NMR) with an authentic sample. For the hypothetical ketone product, infrared (IR) spectroscopy would show a characteristic carbonyl stretching frequency for the newly formed ketone. Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for determining the precise structure, with the disappearance of the benzylic protons and the appearance of a new signal in the carbon NMR spectrum corresponding to the ketone carbonyl. Mass spectrometry (MS) would confirm the molecular weight of the new compound.
Reductive Pathways of this compound
The reduction of this compound primarily targets the ester functional group, which can be converted to alcohols.
Reducing Agents and Stereoselectivity in this compound Reduction
The most common and potent reducing agent for esters is lithium aluminum hydride (LiAlH4) . harvard.eduyoutube.com This reagent readily reduces esters to primary alcohols. ucalgary.ca The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxides. harvard.edu
Other reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not strong enough to reduce esters but can reduce aldehydes and ketones. libretexts.org This difference in reactivity allows for the selective reduction of other carbonyl groups in the presence of an ester.
Since the carbonyl carbon in the isobutyrate moiety of this compound is not a stereocenter and does not become one upon reduction to a primary alcohol, stereoselectivity at this position is not a factor. However, if chiral reducing agents were used, they could potentially induce stereoselectivity if there were a prochiral center elsewhere in the molecule, which is not the case for this specific substrate. The reduction of the carbonyl group changes its hybridization from sp2 to sp3. libretexts.org
Table 2: Common Reducing Agents for Esters
| Reducing Agent | Reactivity with Esters | Typical Products |
| Lithium Aluminum Hydride (LiAlH4) | High | Primary Alcohols |
| Sodium Borohydride (NaBH4) | Very Low/No Reaction | No reduction |
| Diisobutylaluminium hydride (DIBAL-H) | Moderate | Can be controlled to yield aldehydes |
Formation of Alcohol Derivatives and Other Reduced Species from this compound
The reduction of this compound with a strong reducing agent like LiAlH4 cleaves the ester bond. This process results in the formation of two distinct alcohol molecules. orgoreview.com
The acyl portion of the ester is reduced to a primary alcohol. In this case, the isobutyrate group is reduced to 2-methyl-1-propanol .
The alcohol portion of the ester is liberated as the corresponding alcohol. For this compound, this results in the formation of 1,1-dimethyl-3-phenylpropan-1-ol . chembk.com
Nucleophilic Substitution Reactions Involving the Isobutyrate Moiety of this compound
The ester group in this compound can undergo nucleophilic acyl substitution, where the isobutyrate group acts as a leaving group and is replaced by another nucleophile. libretexts.org These reactions are fundamental to the chemistry of esters and can be catalyzed by either acid or base. wikipedia.orgmasterorganicchemistry.com
Hydrolysis is a common example of nucleophilic acyl substitution where water acts as the nucleophile. arkat-usa.org
Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process and is driven to completion by using a large excess of water. wikipedia.org
Base-catalyzed hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com Due to the steric hindrance around the tertiary carbon of the alcohol moiety, the rate of hydrolysis of this compound may be slower compared to less hindered esters. researchgate.net
Transesterification is another key nucleophilic acyl substitution reaction where one ester is converted into another by reaction with an alcohol. organic-chemistry.org This reaction can also be catalyzed by acid or base. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of methyl isobutyrate and 1,1-dimethyl-3-phenylpropan-1-ol.
Table 3: Nucleophilic Substitution Reactions of the Isobutyrate Moiety
| Reaction | Nucleophile | Catalyst | Products |
| Hydrolysis | Water | Acid or Base | Isobutyric acid and 1,1-dimethyl-3-phenylpropan-1-ol |
| Transesterification | Alcohol (e.g., Methanol) | Acid or Base | A new ester (e.g., Methyl isobutyrate) and 1,1-dimethyl-3-phenylpropan-1-ol |
| Ammonolysis | Ammonia or Amines | - | Isobutyramide and 1,1-dimethyl-3-phenylpropan-1-ol |
Exploration of Mechanistic Pathways for Isobutyrate Displacement in this compound
The displacement of the isobutyrate group from this compound involves the cleavage of the alkyl-oxygen bond. Due to the tertiary nature of the 1,1-dimethyl-3-phenylpropyl group, this displacement predominantly proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.
The SN1 pathway is favored because it involves the formation of a relatively stable tertiary carbocation intermediate. The reaction mechanism can be described in two main steps:
Formation of a Tertiary Carbocation: The reaction is initiated by the departure of the isobutyrate leaving group. This is the rate-determining step and results in the formation of a planar tertiary carbocation. The stability of this carbocation is enhanced by the inductive effect of the two methyl groups and the phenylpropyl group.
Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which would lead to a racemic mixture if the carbon were a stereocenter.
The stability of the potential carbocation intermediate is the primary determinant for the prevalence of the SN1 mechanism over a bimolecular (SN2) pathway. SN2 reactions are sterically hindered at a tertiary carbon, making the concerted backside attack by a nucleophile highly unfavorable.
Factors that influence the rate and outcome of this SN1 reaction include the nature of the solvent and the strength of the nucleophile. Polar protic solvents are known to facilitate SN1 reactions by stabilizing both the leaving group and the carbocation intermediate.
Functional Group Interconversions via Nucleophilic Attack on this compound
Nucleophilic attack on the carbonyl carbon of the isobutyrate group in this compound leads to nucleophilic acyl substitution, a key pathway for various functional group interconversions.
Hydrolysis:
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, this compound can be hydrolyzed to 1,1-Dimethyl-3-phenylpropanol and isobutyric acid. For tertiary esters, this reaction often proceeds through a unimolecular mechanism involving alkyl-oxygen bond cleavage (AAL1), which is consistent with the SN1 pathway described above. The protonated ester undergoes cleavage to form the stable tertiary carbocation and isobutyric acid. The carbocation then reacts with water.
Base-Promoted Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide (B78521), the ester undergoes saponification. This reaction is effectively irreversible and involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon, proceeding through a tetrahedral intermediate. The products are 1,1-Dimethyl-3-phenylpropanol and the sodium salt of isobutyric acid.
Transesterification:
This process involves the conversion of this compound into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This equilibrium reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water.
Other Significant Chemical Reactions and Derivatives of this compound
Beyond nucleophilic substitution at the alkyl and acyl carbons, this compound can undergo other transformations, leading to a variety of derivatives.
Reduction:
The ester functionality can be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful enough reagent to reduce the ester to two alcohol products. The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde. The final products after an aqueous workup are 1,1-Dimethyl-3-phenylpropanol and isobutanol.
| Reagent | Product(s) |
|---|
| 1. LiAlH4 2. H2O | 1,1-Dimethyl-3-phenylpropanol and Isobutanol |
Reaction with Organometallic Reagents:
Grignard reagents (R-MgX) react with esters to produce tertiary alcohols. The reaction with this compound would involve two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group, and after the elimination of the isobutyrate group, a ketone intermediate is formed. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.
Potential for Oxidation:
While the ester group itself is generally resistant to oxidation, the phenyl ring can be susceptible to oxidation under harsh conditions, potentially leading to benzoic acid derivatives. The benzylic position could also be a site for oxidation. However, specific conditions for such reactions on this particular molecule are not widely documented.
Advanced Analytical Characterization and Quantitative Determination of 1,1 Dimethyl 3 Phenylpropyl Isobutyrate
Role of 1,1-Dimethyl-3-phenylpropyl Isobutyrate as an Analytical Standard
This compound serves as a crucial reference material in analytical chemistry. Its utility as an analytical standard is primarily due to its high stability and predictable chemical behavior under various analytical conditions. The establishment of a well-characterized standard is a prerequisite for the accurate quantification of the compound in complex mixtures and for the validation of analytical methods.
The role of an analytical standard is multifaceted, encompassing several key aspects in the analytical workflow:
Method Development and Validation: A certified reference standard of this compound is essential for developing and validating new analytical methods. nih.gov It is used to determine critical validation parameters such as accuracy, precision, linearity, and specificity.
Instrument Calibration: In quantitative analysis, a primary or secondary reference standard of the compound is used to calibrate analytical instruments, such as gas chromatographs and high-performance liquid chromatographs, ensuring the reliability of the measurements. who.int
Purity Assessment: The standard allows for the determination of the purity of synthesized batches of this compound by comparing the analytical response of the sample to that of the standard.
Identification and Confirmation: By comparing the retention time and/or mass spectrum of an unknown peak in a sample to that of the this compound standard, analysts can confirm the presence of the compound.
The selection of a suitable analytical standard is a critical step in method development, often involving a quantitative approach to assess various criteria, including the feasibility of obtaining the standard, its chemical stability, and its abundance in typical samples. nih.gov
Methodologies for Qualitative Identification and Purity Assessment of this compound
A combination of spectroscopic and chromatographic techniques is employed for the unambiguous identification and comprehensive purity assessment of this compound.
Spectroscopic Methods for Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of this compound. In ¹H NMR, characteristic signals can be observed for the methyl groups (typically in the range of δ 0.9–1.2 ppm) and the aromatic protons of the phenyl group (around δ 7.2–7.4 ppm), providing clear evidence of the compound's structural features.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak is expected at an m/z ratio of approximately 234, corresponding to the molecular weight of this compound. ncats.io The fragmentation pattern provides further structural confirmation.
Chromatographic Methods for Purity Assessment:
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for assessing the purity of volatile compounds like this compound. A polar capillary column, such as one with a DB-WAX stationary phase, is often employed with a temperature programming method (e.g., from 50°C to 250°C at a rate of 10°C/min) to achieve optimal separation of the main compound from any impurities.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): HPLC-UV provides an alternative or complementary method for purity analysis. A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), with detection at a wavelength of 210 nm.
Quantitative NMR (qNMR): For the absolute purity assessment of reference standards, quantitative NMR (qNMR) is a powerful technique. bruker.com This method is considered a primary ratio method of measurement and does not require a specific reference standard of the analyte itself, but rather a certified internal standard. rssl.com The purity is determined by comparing the integral of a specific resonance of the analyte to that of the internal standard. rssl.com
| Parameter | ¹H NMR | Mass Spectrometry (EI-MS) | GC-FID | HPLC-UV |
| Information Provided | Structural confirmation, proton environment | Molecular weight, fragmentation pattern | Purity, presence of volatile impurities | Purity, presence of non-volatile impurities |
| Typical Conditions | δ 0.9–1.2 ppm (methyl), δ 7.2–7.4 ppm (aromatic) | Molecular ion at m/z ~234 | Polar capillary column (e.g., DB-WAX), temperature programming | C18 column, acetonitrile/water mobile phase, UV detection at 210 nm |
Quantitative Analysis Techniques for this compound in Diverse Matrices
The quantification of this compound in various products, such as cosmetics and food, is crucial for quality control and regulatory purposes. The choice of analytical technique and sample preparation method is highly dependent on the complexity of the matrix.
Sample Preparation:
Due to the complexity of cosmetic and food matrices, a sample preparation step is often necessary to extract this compound and remove interfering substances. Common extraction techniques for fragrance compounds include:
Liquid-Liquid Extraction (LLE): This is a widely used method for extracting analytes from aqueous or solid samples into an immiscible organic solvent.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly useful for the analysis of volatile and semi-volatile compounds in both liquid and gas phases.
Headspace Analysis: For volatile compounds in solid or liquid matrices, headspace sampling followed by gas chromatography is a common approach.
Quantitative Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of fragrance compounds. researchgate.net The use of an internal standard is recommended for accurate quantification to compensate for variations in sample injection and matrix effects. researchgate.net
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): HPLC-PDA can be used for the quantification of less volatile fragrance compounds or when derivatization is required. The photodiode array detector allows for the simultaneous monitoring of multiple wavelengths, enhancing the selectivity of the method. researchgate.net
Below is a hypothetical data table illustrating the type of results that would be obtained from a validated quantitative method for this compound in a cosmetic cream.
| Matrix | Extraction Method | Analytical Technique | Recovery (%) | Limit of Quantification (LOQ) |
| Cosmetic Cream | Ultrasonic extraction with methanol (B129727) | GC-MS | 95.2 ± 3.1 | 1.0 µg/g |
| Eau de Toilette | Direct injection after dilution | GC-FID | 99.5 ± 1.5 | 0.5 µg/mL |
| Food Flavoring | Liquid-liquid extraction with dichloromethane | GC-MS | 92.8 ± 4.5 | 0.1 µg/g |
This table contains representative data and is for illustrative purposes only, as specific quantitative studies for this compound in diverse matrices were not found in the provided search results.
Application of Spectroscopic and Chromatographic Methods in this compound Analysis
The application of spectroscopic and chromatographic methods is integral to the comprehensive analysis of this compound, from its initial identification to its quantification in final products.
Chromatographic Applications:
Gas chromatography is the most common technique for the analysis of volatile fragrance compounds. A typical GC-MS analysis would involve the separation of this compound from other components in a fragrance mixture on a capillary column, followed by detection and identification using a mass spectrometer. The retention time of the compound is a key parameter for its identification, while the peak area is used for quantification.
High-performance liquid chromatography is also a valuable tool, particularly for the analysis of less volatile or thermally labile compounds that may be present alongside this compound in a formulation.
Spectroscopic Applications:
Mass spectrometry, when coupled with gas chromatography, provides a powerful tool for the identification of unknown compounds in a sample. The mass spectrum of this compound would show a characteristic fragmentation pattern that can be used as a fingerprint for its identification.
NMR spectroscopy is primarily used for the structural elucidation of the pure compound and for the purity assessment of reference standards, as discussed in section 4.2.
The table below summarizes the typical applications of these methods in the analysis of this compound.
| Analytical Method | Application | Key Information Obtained |
| GC-MS | Identification and quantification in complex mixtures (e.g., perfumes, cosmetics) | Retention time, mass spectrum for identification; peak area for quantification. researchgate.net |
| GC-FID | Purity assessment of the raw material; routine quality control | High precision quantification of the main component and volatile impurities. |
| HPLC-UV/PDA | Analysis of formulations, purity assessment | Retention time for identification; peak area and UV spectrum for quantification and purity check. |
| NMR Spectroscopy | Structural confirmation of the pure substance; purity assessment of standards | Chemical shifts and coupling constants for structure; integration for purity (qNMR). |
Development and Validation of Novel Analytical Protocols for this compound
The development and validation of new analytical methods are crucial for improving the efficiency, sensitivity, and accuracy of the determination of this compound, especially in challenging matrices or at trace levels.
Method Development:
The development of a new analytical protocol typically involves the optimization of several key parameters:
Sample Preparation: Developing efficient extraction and clean-up procedures to minimize matrix interference and maximize analyte recovery. This could involve exploring novel extraction techniques like pressurized liquid extraction or supercritical fluid extraction.
Chromatographic Conditions: Optimizing the stationary phase, mobile phase or carrier gas, temperature program, and flow rate to achieve the best separation of the analyte from other components in the sample.
Detection Parameters: Selecting the most sensitive and selective detection method and optimizing its parameters. For MS detection, this includes selecting the appropriate ionization mode and monitoring specific ions.
Method Validation:
Once a method is developed, it must be rigorously validated to ensure its suitability for its intended purpose. According to international guidelines, such as those from the International Council for Harmonisation (ICH), a typical validation process includes the assessment of the following parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in spiked matrices.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table provides an example of validation parameters for a hypothetical novel HPLC method for the determination of this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | Defined by linearity | 1 - 100 µg/mL |
| Accuracy (Recovery %) | 80 - 120% | 98.5 - 101.2% |
| Precision (RSD %) | ≤ 2% | Repeatability: 0.8%, Intermediate: 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is pure and well-resolved |
This table contains representative data based on typical validation studies for analytical methods in the cosmetic field and is for illustrative purposes.
Biological Activity and Molecular Interaction Profiling of 1,1 Dimethyl 3 Phenylpropyl Isobutyrate
Investigation of Cellular Processes and Intercellular Signaling Modulation by 1,1-Dimethyl-3-phenylpropyl Isobutyrate
The biological activity of this compound is a subject of ongoing investigation, with a focus on its interactions at the cellular and molecular levels. These studies are crucial for understanding its potential effects on biological pathways and for exploring its therapeutic applications.
While specific data on the direct enzymatic and receptor interactions of this compound are not extensively detailed in publicly available research, the potential for such interactions is acknowledged. In the context of its use in the fragrance industry, it is understood to bind to olfactory receptors to produce a sensory response. In biological systems, it is hypothesized that it may interact with various enzymes or receptors, which could influence a range of biochemical pathways. The nature and specificity of these interactions, including binding affinities and potential inhibitory or agonistic activities, remain areas for further detailed investigation.
Table 1: Potential Molecular Interactions of this compound
| Target Class | Interaction Type | Potential Outcome | Research Status |
| Olfactory Receptors | Binding | Elicitation of sensory response | Inferred from fragrance use |
| Enzymes | Interaction | Influence on biochemical pathways | Hypothesized |
| Receptors | Interaction | Modulation of cellular signaling | Hypothesized |
The influence of this compound on key biochemical cascades and metabolic regulation is an area of research interest. It is suggested that interactions with biological systems could lead to the modulation of various pathways. However, specific studies detailing its effects on signaling cascades, gene expression, or metabolic regulatory networks are not yet widely available. Future research, potentially employing techniques such as multi-omics and isotope tracing, could help to elucidate the specific metabolic pathways affected by this compound and resolve potential discrepancies between in vitro and in vivo models for isobutyrate derivatives.
Applications in Advanced Pharmaceutical Formulation and Targeted Drug Delivery Systems
The physicochemical properties of this compound have led to its exploration in the field of pharmaceutical sciences, particularly in drug formulation and delivery. Its potential to interact with biological membranes is a key factor in this regard.
The interaction of this compound with biological membranes is a critical aspect of its potential application in drug delivery. It is considered a candidate for enhancing the permeability of drugs across cellular barriers. Computational methods, such as molecular dynamics (MD) simulations, have been proposed to model its interactions with lipid bilayers and to assess its potential to enhance the permeability of co-administered drugs. These in silico approaches can provide valuable insights into the molecular-level interactions that may facilitate drug transport across membranes.
Table 2: Potential Pharmaceutical Formulation Applications
| Application Area | Proposed Mechanism | Desired Outcome |
| Permeability Enhancement | Interaction with and modification of biological membrane properties. | Increased passage of active pharmaceutical ingredients across cellular barriers. |
| Solubility Improvement | Acting as a solubilizing agent for poorly soluble drugs. | Enhanced dissolution and absorption of co-formulated drugs. |
| Bioavailability Enhancement | Combination of improved solubility and permeability. | Increased systemic exposure to the active drug. |
Biotransformation and Metabolic Fate Studies of this compound in Biological Systems
Understanding the biotransformation and metabolic fate of this compound is essential for a comprehensive assessment of its biological activity. As an ester, it is anticipated to undergo hydrolysis by esterases present in biological systems, yielding 1,1-dimethyl-3-phenylpropanol and isobutyric acid. The subsequent metabolism of these products would then follow their respective pathways. Further research is needed to fully characterize the metabolic profile of this compound, including the identification of specific enzymes involved and the pharmacokinetic properties of its metabolites.
Theoretical and Computational Chemistry Approaches Applied to 1,1 Dimethyl 3 Phenylpropyl Isobutyrate
Molecular Modeling and Simulation Techniques for Conformational and Interaction Analysis of 1,1-Dimethyl-3-phenylpropyl Isobutyrate
Conformational Landscape and Energy Minimization of this compound
The conformational landscape of a molecule describes the full range of its possible three-dimensional shapes, or conformers, and their relative energies. For a flexible molecule such as this compound, which possesses several rotatable bonds, a multitude of conformers can exist. Computational methods, such as conformational searches followed by energy minimization, are employed to identify the most stable, low-energy conformers.
A systematic or stochastic conformational search would be the first step. This involves rotating the molecule's single bonds in discrete steps to generate a wide array of initial structures. Each of these structures would then be subjected to energy minimization using molecular mechanics force fields (e.g., MMFF94, AMBER, CHARMM). This process calculates the potential energy of a conformer and adjusts its geometry to find a nearby energy minimum. The result would be a set of stable conformers and their corresponding energies, which could be tabulated to represent the molecule's conformational preferences.
Hypothetical Data Table: Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| 1 | 0.00 | [Data not available] |
| 2 | 0.75 | [Data not available] |
| 3 | 1.23 | [Data not available] |
(Note: This table is illustrative as no published data exists for this specific compound.)
Ligand-Receptor Binding Affinity Predictions for this compound
As a fragrance ingredient, this compound is believed to exert its effect by binding to one or more olfactory receptors. Predicting the binding affinity of this molecule to specific receptors is a key application of computational chemistry. This typically involves molecular docking simulations, where the flexible ligand (the isobutyrate) is fitted into the binding site of a receptor protein.
The process would require a three-dimensional model of a relevant human olfactory receptor, which itself is often generated using homology modeling due to the scarcity of experimentally determined structures. Docking algorithms would then explore various binding poses of the isobutyrate within the receptor's binding pocket and score them based on factors like intermolecular forces (e.g., van der Waals, electrostatic interactions) and solvation effects. The resulting binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), would quantify the strength of the interaction.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of a molecule's electronic properties. These calculations can be used to determine various electronic descriptors that shed light on the molecule's stability, reactivity, and potential interaction sites.
For this compound, DFT calculations could be performed to compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Additionally, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Hypothetical Data Table: Quantum Chemical Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | [Data not available] |
| LUMO Energy | [Data not available] |
| HOMO-LUMO Gap | [Data not available] |
| Dipole Moment | [Data not available] |
(Note: This table is illustrative as no published data exists for this specific compound.)
Computational Mechanistic Studies of this compound Reactions
Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound, such as hydrolysis of the ester bond. By mapping the potential energy surface of the reaction, researchers can identify transition states and intermediates, and calculate activation energies. This information provides a detailed, step-by-step picture of how the reaction proceeds. For a reaction like ester hydrolysis, computational studies could distinguish between different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed) and determine the rate-limiting step.
Structure-Activity Relationship (SAR) Derivation through Computational Methods for this compound's Biological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate a molecule's structural or physicochemical properties with its biological activity. In the context of this compound, a QSAR study could be conducted to understand how variations in its structure would affect its odor profile or potency.
This would involve compiling a dataset of similar fragrance molecules with known odor characteristics. For each molecule, a set of molecular descriptors (e.g., molecular weight, logP, topological indices, electronic properties) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that predicts the activity (e.g., odor intensity) based on these descriptors. Such a model could then be used to design new molecules with desired fragrance properties.
Future Research Directions and Interdisciplinary Prospects for 1,1 Dimethyl 3 Phenylpropyl Isobutyrate
Unexplored Potential in Advanced Organic Synthesis and Materials Science
The utility of 1,1-Dimethyl-3-phenylpropyl isobutyrate could extend into its function as a specialized reagent or a building block for new materials. In organic synthesis, it is already noted for its potential as a reagent and an analytical standard. Future work could explore its role in more complex synthetic pathways, where the isobutyrate group could serve as a sterically hindered protecting group or where the entire molecule acts as a precursor for more complex structures through reactions like oxidation or substitution.
In materials science, esters are recognized for their utility in developing new materials due to their solubility and compatibility properties. ontosight.ai The unique structure of this compound could be exploited to create novel polymers or additives.
Potential Research Areas in Materials Science:
Monomer Synthesis: Investigation into converting the compound into a functionalized monomer for polymerization. The phenyl group and the alkyl chain could impart desirable properties such as thermal stability, hydrophobicity, and rigidity to the resulting polymer.
Plasticizers and Additives: Researching its efficacy as a specialty plasticizer or performance-enhancing additive in polymer formulations, where its molecular structure could influence material flexibility and processing characteristics.
Surface Modifiers: Exploring its application in creating functional coatings or surface treatments, where the ester could be chemically grafted onto surfaces to alter their properties.
Synergistic Applications in Chemical Biology and Medicinal Chemistry
The intersection of chemistry and biology offers fertile ground for new applications of this compound. Its interaction with biological systems, currently understood mainly in the context of olfactory receptors, suggests a broader potential for bio-applications. The structure bears resemblance to other phenylpropyl esters and related compounds that have been investigated for greater biological roles.
One promising avenue is in drug delivery and formulation. A structurally related compound, 1,3-dimethyl-3-phenylbutyl isobutyrate, has been noted for its potential use in prodrugs, which are metabolized in the body to release an active pharmaceutical ingredient. ontosight.ai This suggests that this compound could be explored as a prodrug moiety, where the isobutyrate ester is cleaved by endogenous enzymes to release the 1,1-dimethyl-3-phenylpropanol payload.
Prospective Research in Chemical and Medicinal Chemistry:
Prodrug Development: Synthesizing and evaluating derivatives of this compound as potential prodrugs, focusing on enzymatic cleavage kinetics and the pharmacological activity of the released alcohol.
Molecular Probes: Modifying the structure with reporter tags (e.g., fluorescent labels) to create molecular probes for studying biological processes, such as enzyme activity or receptor binding.
Biomembrane Interaction Studies: Investigating how its amphiphilic nature influences its interaction with and transport across biological membranes, which is crucial for applications in drug delivery.
Integration with Green Chemistry Principles for Sustainable Production
The conventional synthesis of this compound involves the esterification of 1,1-Dimethyl-3-phenylpropanol with isobutyric acid, often using an acid catalyst. While effective, this process can be re-examined through the lens of green chemistry to enhance its sustainability. The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes, from using renewable resources to designing for degradation. epa.gov
Future research should focus on developing production methods that minimize waste, reduce energy consumption, and utilize renewable resources. epa.govtriplepundit.com
Green Chemistry Research Objectives:
Renewable Feedstocks: Investigating bio-based pathways to synthesize the precursors, 1,1-Dimethyl-3-phenylpropanol and isobutyric acid, from renewable sources like biomass, reducing dependence on petrochemicals. epa.gov
Catalysis: Replacing traditional mineral acid catalysts with more sustainable alternatives. This includes exploring solid acid catalysts for easier separation and recycling, or enzymatic catalysis (e.g., using lipases) which operates under mild conditions with high selectivity. epa.gov
Process Intensification: Developing continuous flow processes or utilizing microwave-assisted synthesis to reduce reaction times, improve energy efficiency, and enhance process safety and control. acs.org
Biodegradability by Design: Conducting studies to confirm the compound's biodegradability and exploring structural modifications that could enhance its breakdown into innocuous products after its intended use, aligning with the principle of designing for degradation. epa.gov
Novel Methodologies for Deriving Structure-Function Relationships
Understanding the precise relationship between the molecular structure of this compound and its functional properties is key to unlocking its full potential. While its fruity, sweet, and balsamic organoleptic properties are known, a deeper, quantitative understanding is lacking. sigmaaldrich.com Modern computational chemistry and data modeling techniques can provide these insights.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools for correlating chemical structures with biological activities or physical properties. Applying these methodologies could enable the rational design of new analogues with tailored functions.
Proposed Methodologies:
Computational Modeling: Developing QSAR models to predict the olfactory receptor binding affinity of this compound and its derivatives, helping to design new fragrance molecules with specific scent profiles.
Predictive Property Analysis: Using QSPR to model physical properties relevant to materials science applications, such as glass transition temperature, solubility parameters, or viscosity.
Database Integration: Systematically synthesizing a library of related ester compounds and measuring their properties to build a robust dataset for training and validating predictive models. This would allow for the in-silico screening of new candidate molecules for various applications before undertaking costly and time-consuming laboratory synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 10031-71-7 | pinpools.com |
| Molecular Formula | C15H22O2 | pinpools.comncats.io |
| Molecular Weight | 234.334 g/mol | pinpools.comncats.io |
| Boiling Point | 314.5 °C at 760 mmHg | pinpools.com |
| Density | 0.969 g/cm³ | pinpools.com |
| Flash Point | 109.8 °C | pinpools.com |
| Stereochemistry | Achiral | ncats.io |
Table 2: Summary of Proposed Future Research Directions
| Research Area | Subsection | Rationale | Potential Methodologies |
|---|---|---|---|
| Advanced Organic Synthesis | 7.1 | Utilize unique structure as a building block or specialized reagent. | Development of novel synthetic pathways using the compound as a precursor; application as a sterically hindered protecting group. |
| Materials Science | 7.1 | Exploit ester functionality and molecular shape for new polymers and additives. | Polymerization of functionalized monomers derived from the compound; testing as a plasticizer in various polymer matrices. |
| Medicinal Chemistry | 7.2 | Leverage ester linkage for prodrug design and explore biological interactions. | Synthesis of prodrug candidates; in-vitro enzymatic cleavage assays; cell permeability studies. |
| Green Chemistry | 7.3 | Improve the sustainability of the compound's production lifecycle. | Biocatalysis using lipases; development of synthesis routes from renewable feedstocks; life cycle assessment. |
| Structure-Function Studies | 7.4 | Quantitatively link molecular features to functional properties for rational design. | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling; synthesis of an analogue library for data generation. |
Q & A
Q. What are the optimal synthetic routes for 1,1-Dimethyl-3-phenylpropyl isobutyrate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 1,1-dimethyl-3-phenylpropanol with isobutyric acid under acidic catalysis. Optimization involves:
- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) .
- Temperature control : Reflux at 110–130°C for 4–8 hours to achieve equilibrium.
- Purity enhancement : Post-reaction neutralization with sodium bicarbonate and purification via vacuum distillation (60–80°C at 0.1 mmHg) .
- Yield monitoring : Gas chromatography (GC) with flame ionization detection (FID) to track reaction progress .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄ | 78–85 | 95–97 |
| Enzymatic (lipase) | Candida antarctica | 65–70 | 98–99 |
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
- Methodological Answer :
- Structural elucidation :
- NMR spectroscopy : ¹H NMR (δ 0.9–1.2 ppm for methyl groups; δ 7.2–7.4 ppm for aromatic protons) and ¹³C NMR to confirm ester linkage .
- Mass spectrometry (MS) : Electron ionization (EI-MS) for molecular ion detection (m/z ~234) and fragmentation patterns .
- Purity assessment :
- GC-FID : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50°C to 250°C at 10°C/min) .
- HPLC-UV : C18 column with acetonitrile/water (70:30) mobile phase; detect at 210 nm .
Q. What strategies are employed to enhance the stability of this compound in formulation matrices?
- Methodological Answer :
- Storage conditions : Store in amber glass under nitrogen at 4°C to prevent hydrolysis and oxidation .
- Stabilizers : Add antioxidants (e.g., 0.01% BHT) or chelating agents (e.g., EDTA) in lipid-based formulations .
- Accelerated stability testing : Use thermal stress (40°C/75% RH for 6 months) and monitor degradation via GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in the metabolic pathways of isobutyrate derivatives observed across in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise due to species-specific enzyme activity (e.g., esterases in rodents vs. humans). To address this:
- Multi-omics integration : Combine metabolomics (LC-MS/MS) with proteomics to map enzyme expression levels .
- Isotope tracing : Use ¹³C-labeled isobutyrate to track carbon flux in hepatic and microbial pathways .
- In vitro-in vivo correlation (IVIVC) : Validate findings using human organ-on-chip models or 3D hepatocyte spheroids .
Q. What experimental approaches are recommended for investigating the configural vs. elemental perception of this compound in olfactory studies?
- Methodological Answer :
- Psychophysical testing : Use binary odor mixtures (e.g., 30:70 vs. 70:30 ratios of isobutyrate esters) to assess perceptual integration .
- Neural imaging : Employ calcium imaging in transgenic mice expressing GCaMP in olfactory neurons to map glomerular activation patterns .
- Computational modeling : Apply machine learning (e.g., random forests) to predict odor perception from molecular descriptors (e.g., vapor pressure, functional groups) .
Q. How can computational modeling be integrated with experimental data to predict the physicochemical properties and reactivity of this compound?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to compute bond dissociation energies and hydrolysis rates .
- QSPR models : Train neural networks on datasets of ester stability to predict shelf-life under varying pH and temperature .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess permeability in drug delivery systems .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the enzymatic vs. chemical synthesis efficiency of this compound?
- Methodological Answer :
- Controlled benchmarking : Replicate both methods under identical conditions (solvent, temperature, substrate ratio) .
- Kinetic analysis : Compare activation energy (Arrhenius plots) and turnover numbers (kcat/KM) for lipases vs. acid catalysts .
- Lifecycle assessment : Evaluate environmental impact (e.g., E-factor) to guide sustainable method selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
